3-Allyl-4-(allyloxy)benzaldehyde
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Overview
Description
3-Allyl-4-(allyloxy)benzaldehyde is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Allyl Transfer Reactions
Franco et al. (1997) explored the nickel-catalyzed electrochemical cleavage of the allyl group in aryl allyl ethers, followed by intramolecular allyl transfer to the carbonyl group. This study, which included o-(allyloxy)benzaldehydes, achieved good yields of homoallylic alcohols with 2-hydroxyphenyl substituents (Franco, Olivero, & Duñach, 1997).
Radical Cascade Cyclization
Hu et al. (2018) developed a silver-catalyzed radical cascade cyclization for synthesizing a variety of 1,5-/1,3-dicarbonyl heterocycles. This process involved reacting 2-functionalized benzaldehydes, including 2-allyloxy benzaldehydes, with 1,3-dicarbonyl compounds (Hu et al., 2018).
Asymmetric Synthesis Applications
Denmark and Fu (2002) applied catalytic enantioselective allylation using a chiral bisphosphoramide for the synthesis of LY426965, a serotonin antagonist. This process involved the addition of a 3,3-disubstituted allyltrichlorosilane to benzaldehyde, providing an adduct with a stereogenic quaternary center (Denmark & Fu, 2002).
Enantioselective Synthesis of (E)-Allylic Alcohols
Wu, Wu, and Uang (2007) demonstrated the asymmetric addition of alkenylzincs to aromatic and alpha-branched aliphatic aldehydes. This method generated (E)-allylic alcohols with high enantiomeric excess, including in the case of 4-CF3-benzaldehyde (Wu, Wu, & Uang, 2007).
Barbier Allylation-Friedel-Crafts Alkylation
Zhao et al. (2007) combined Barbier allylation and Friedel-Crafts alkylation in a one-pot process using benzaldehydes, allylbromide, and phenols. This resulted in the synthesis of 4-(2-hydroxyphenyl)-4-[(un)substituted phenyl]but-1-ene compounds (Zhao, Liu, Chen, & Wang, 2007).
Allylation Mechanism Studies
Malkov et al. (2008) investigated the mechanism of asymmetric allylation of aldehydes with allyltrichlorosilanes, catalyzed by the chiral N-oxide QUINOX. This study highlighted the significant dependence on the electronics of the aldehyde (Malkov et al., 2008).
Electrochemical Cleavage and Allylation
Another study by Franco et al. (1999) examined the electrochemical, Pd-catalyzed cleavage of C–O bonds in allyl aryl ethers. This method offers an alternative for allyl ether deprotection and demonstrates allyl-Pd reactivity umpolung (Franco, Panyella, Rocamora, Gómez, Clinet, Muller, & Duñach, 1999).
Quantum Chemical Studies
Chen and Chen (2005) used a quantum chemical method to study the asymmetric allylation of benzaldehyde, predicting product configurations in agreement with experimental results (Chen & Chen, 2005).
Safety and Hazards
The safety data sheet for a similar compound, 4-Allyloxybenzaldehyde, indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling the compound .
Properties
IUPAC Name |
4-prop-2-enoxy-3-prop-2-enylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-3-5-12-9-11(10-14)6-7-13(12)15-8-4-2/h3-4,6-7,9-10H,1-2,5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGSYFSEGOEBDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465065 |
Source
|
Record name | 3-ALLYL-4-(ALLYLOXY)BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136433-45-9 |
Source
|
Record name | 3-ALLYL-4-(ALLYLOXY)BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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